alpha-Amyrin cinnamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13161-35-8 |
|---|---|
Molecular Formula |
C39H56O2 |
Molecular Weight |
556.9 g/mol |
IUPAC Name |
[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H56O2/c1-26-18-21-36(5)24-25-38(7)29(34(36)27(26)2)15-16-31-37(6)22-20-32(35(3,4)30(37)19-23-39(31,38)8)41-33(40)17-14-28-12-10-9-11-13-28/h9-15,17,26-27,30-32,34H,16,18-25H2,1-8H3/b17-14+/t26-,27+,30+,31-,32+,34+,36-,37+,38-,39-/m1/s1 |
InChI Key |
SKSWXHZBFRPYAH-WLTWKNCHSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=CC=C6)C)C)C2C1C)C)C |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC=CC=C6)C)C)[C@@H]2[C@H]1C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=CC=C6)C)C)C2C1C)C)C |
Origin of Product |
United States |
Natural Occurrence and Distribution in Botanical Systems
Co-isolation with Beta-Amyrin (B1666858) Cinnamate (B1238496) and Other Triterpenoid (B12794562) Esters
Alpha-amyrin (B196046) cinnamate is rarely found in isolation. It is typically part of a complex mixture of triterpenoid esters, with β-amyrin cinnamate being a frequent co-habitant.
This co-occurrence is a direct result of the common biosynthetic pathways of α-amyrin and β-amyrin, which serve as precursors for a variety of esterified derivatives. nmppdb.com.ng For example, in Himatanthus articulatus, both α- and β-amyrin cinnamates are present in the latex. researchgate.net Similarly, the leaves of Hoya meliflua contain a mixture of α-amyrin cinnamate, β-amyrin cinnamate, and lupenyl cinnamate. japsonline.com In the kernel fat of Vitellaria paradoxa, α-amyrin cinnamate is the predominant triterpene ester, but it is accompanied by significant amounts of β-amyrin cinnamate, lupeol (B1675499) cinnamate, and butyrospermol (B1668138) cinnamate, as well as their acetate (B1210297) esters. researchgate.net
Variations in Triterpenoid Composition across Plant Sources and Ecological Niches
The relative abundance of α-amyrin cinnamate and other triterpenoid esters can vary significantly between different plant species and even within the same species growing in different ecological niches. This variation is a reflection of the plant's adaptation to its environment.
Biosynthetic Pathways and Enzymatic Mechanisms
Precursor Metabolism and Isoprenoid Pathway Integration
The journey begins with fundamental carbon building blocks, which are meticulously assembled into the complex pentacyclic structure of alpha-amyrin (B196046).
The biosynthesis of the alpha-amyrin skeleton is a branch of the vast isoprenoid pathway. The process initiates with acetyl-CoA in the cytosol, which is converted through the mevalonate (B85504) (MVA) pathway to produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). oup.com These five-carbon units are the fundamental building blocks of all terpenoids. Through a series of condensation reactions, two molecules of farnesyl diphosphate (FPP) are joined head-to-head by the enzyme squalene (B77637) synthase to form the linear 30-carbon hydrocarbon, squalene. oup.comnih.gov
A critical activation step follows, catalyzed by squalene epoxidase (SQE). This enzyme introduces an epoxide ring at the C2-C3 position of squalene, yielding (3S)-2,3-oxidosqualene. nih.govresearchgate.net This epoxide is the pivotal precursor for the synthesis of most triterpenoids and sterols in plants. nih.govnih.gov The formation of the pentacyclic alpha-amyrin structure is achieved through a remarkable cyclization cascade of 2,3-oxidosqualene (B107256), catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netresearchgate.net This reaction proceeds through a series of cationic intermediates, involving precise ring closures and rearrangements to form the ursane-type skeleton characteristic of alpha-amyrin. nih.gov
The specific enzyme responsible for the cyclization of 2,3-oxidosqualene into alpha-amyrin is alpha-amyrin synthase (EC 5.4.99.40). nih.govfrontiersin.org This enzyme belongs to the oxidosqualene cyclase family and is systematically named (3S)-2,3-epoxy-2,3-dihydrosqualene mutase (cyclizing, alpha-amyrin-forming). frontiersin.org
Research has revealed that these enzymes can be multifunctional. For instance, a triterpene synthase cloned from pea (Pisum sativum) was found to produce both alpha-amyrin and its isomer, beta-amyrin (B1666858). nih.gov Similarly, an oxidosqualene cyclase from Quercus suber (cork oak), when expressed in yeast, produced both α-amyrin and β-amyrin, albeit in a specific ratio (1:1.9). researchgate.net This multifunctionality indicates that a single enzyme can generate multiple triterpene scaffolds from the same precursor, contributing to the chemical diversity found in plants. nih.govnih.gov The enzyme from Arabidopsis thaliana, known as AtLUP2, is also a multifunctional amyrin synthase, capable of producing alpha-amyrin, beta-amyrin, and lupeol (B1675499). researchgate.net
| Enzyme Property | Description |
| EC Number | 5.4.99.40 nih.govfrontiersin.org |
| Accepted Name | alpha-amyrin synthase frontiersin.org |
| Systematic Name | (3S)-2,3-epoxy-2,3-dihydrosqualene mutase (cyclizing, α-amyrin-forming) frontiersin.org |
| Alternative Names | 2,3-oxidosqualene alpha-amyrin cyclase, mixed amyrin synthase frontiersin.org |
| Reaction Catalyzed | (3S)-2,3-epoxysqualene = alpha-amyrin frontiersin.org |
| Multifunctionality | Often produces both alpha-amyrin and beta-amyrin; some versions also produce lupeol. researchgate.netnih.govnih.govresearchgate.net |
The cinnamate (B1238496) portion of alpha-amyrin cinnamate is synthesized via the phenylpropanoid pathway. This pathway begins with the amino acid L-phenylalanine, which is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov203.250.216
The subsequent step is a critical regulatory point in the pathway, catalyzed by cinnamate 4-hydroxylase (C4H; EC 1.14.14.91), a cytochrome P450-dependent monooxygenase (CYP73). nih.govd-nb.info C4H hydroxylates cinnamic acid to produce p-coumaric acid. 203.250.216d-nb.info The activity of C4H significantly influences the metabolic flux, directing intermediates towards various downstream branches of the phenylpropanoid pathway, such as the biosynthesis of flavonoids or lignin. nih.govenergy.govresearchgate.net For the synthesis of this compound, the direct precursor is an activated form of cinnamic acid, typically cinnamoyl-CoA. This is formed by the action of a 4-coumarate-CoA ligase (4CL)-like enzyme that can also accept cinnamic acid as a substrate. The regulation of C4H is therefore crucial; its downregulation can lead to an accumulation of cinnamic acid, potentially increasing the flux towards cinnamoyl-CoA and subsequent ester formation. researchgate.net
| Enzyme | EC Number | Reaction | Role in Biosynthesis |
| Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | L-phenylalanine → trans-Cinnamic acid + NH₃ | Initiates the phenylpropanoid pathway. nih.gov203.250.216 |
| Cinnamate 4-hydroxylase (C4H) | 1.14.14.91 | trans-Cinnamic acid → p-Coumaric acid | A key regulatory point controlling metabolic flux. nih.govd-nb.info |
| 4-Coumarate-CoA ligase (4CL) | 6.2.1.12 | Cinnamic acid + CoA → Cinnamoyl-CoA | Activates cinnamic acid for esterification. d-nb.info |
Enzymatic Esterification Processes In Planta
The final step in the biosynthesis of this compound is the formation of an ester bond between the 3-hydroxyl group of the alpha-amyrin backbone and the carboxyl group of the activated cinnamate moiety.
The esterification of triterpenes is catalyzed by a diverse group of enzymes known as acyltransferases. While a specific "alpha-amyrin cinnamoyl-CoA transferase" has not been definitively isolated and characterized from all source plants, extensive research points to two major families of enzymes as the likely candidates: the BAHD acyltransferases and the serine carboxypeptidase-like (SCPL) acyltransferases. nih.gov
BAHD Acyltransferases: This family is named after the first four enzymes of this type to be characterized (BEAT, AHT, HCBT, and DAT). They utilize acyl-CoA thioesters as the acyl donor. d-nb.info Numerous BAHD family members have been identified that transfer hydroxycinnamoyl groups (like p-coumaroyl, caffeoyl, and feruloyl) to various acceptor molecules. d-nb.infoenergy.gov For example, a hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl) transferase from Capsicum annuum was shown to accept cinnamoyl-CoA as a substrate. nih.gov More relevantly, a triterpene acetyltransferase (LsTAT1) from lettuce, which belongs to the BAHD family, was characterized and found to acetylate pentacyclic triterpenes, including β-amyrin and α-amyrin, demonstrating the capability of this enzyme family to use complex triterpenes as substrates. researchgate.netnih.gov Evolutionary analysis places triterpene-skeleton-related TEsACTs within clades I and IIIa of the BAHD family. nih.gov
SCPL Acyltransferases: This family of enzymes utilizes 1-O-β-acylglucose esters as the acyl donor instead of acyl-CoAs. researchgate.netnih.gov These enzymes have evolved from serine carboxypeptidase hydrolases to gain transferase activity. nih.gov An enzyme from sweet potato that transfers hydroxycinnamoyl groups from glucose esters to quinic acid has been well-characterized, demonstrating the principle of transesterification by this enzyme family. researchgate.net The only TEsACT identified from the SCPL family belongs to the CP-I subfamily. nih.gov
The enzymatic esterification of a chiral molecule like alpha-amyrin is a highly controlled process that dictates the final stereochemistry of the product. This regio- and stereo-selectivity is governed by the three-dimensional structure of the acyltransferase's active site. oup.com
The catalytic mechanism of both BAHD and SCPL acyltransferases involves a catalytic triad (B1167595) of amino acid residues (e.g., a nucleophile, an acid, and a histidine) that facilitates the nucleophilic attack and acyl transfer. researchgate.netnih.gov For BAHD enzymes, the active site forms a binding pocket that specifically accommodates both the acyl-CoA donor (cinnamoyl-CoA) and the bulky acyl acceptor (alpha-amyrin). The precise orientation of the alpha-amyrin's 3-hydroxyl group within this pocket, relative to the incoming cinnamoyl group, ensures that the ester bond forms with the correct stereochemistry. Site-directed mutagenesis studies on BAHD acyltransferases have shown that specific residues within the active site are critical for determining substrate specificity and, by extension, the stereochemical outcome of the reaction. energy.gov
Similarly, for SCPL acyltransferases, the active site architecture, which evolved from a hydrolase, is structured to exclude water and favor the transfer of the acyl group to an acceptor molecule rather than water. nih.gov The binding of the triterpene within this site would orient it for a stereospecific attack, ensuring a controlled esterification. The diversity of triterpenoid (B12794562) structures is, in part, a result of these highly specific enzymatic modifications, including stereochemically controlled esterification. whiterose.ac.uk
Post-Synthetic Modifications and Metabolite Diversification
The structural scaffold of α-amyrin, once synthesized by α-amyrin synthase, serves as a foundational molecule for a vast array of triterpenoid derivatives. pnas.org This diversification is achieved through a series of post-synthetic modifications, primarily catalyzed by tailoring enzymes that introduce functional groups onto the pentacyclic backbone. These modifications, which include oxidation, glycosylation, and acylation, are critical for expanding the chemical and biological properties of the resulting metabolites. frontiersin.orgoup.com
Oxidative Rearrangements and Hydroxylation Events
The primary mechanism for the initial diversification of the α-amyrin scaffold is oxidation, a process predominantly mediated by cytochrome P450 monooxygenases (CYPs). researchgate.netfrontiersin.org These enzymes are renowned for their ability to catalyze highly regio- and stereospecific reactions on complex substrates, introducing hydroxyl groups and other functionalities at specific carbon positions. beilstein-journals.orgfrontiersin.org
Enzymatic Hydroxylation:
CYP enzymes function as a large superfamily in plants, with the CYP716, CYP72A, and CYP93E families being particularly instrumental in triterpenoid biosynthesis. frontiersin.orgbeilstein-journals.orgfrontiersin.orgnih.gov The catalytic cycle of a CYP involves the activation of molecular oxygen using electrons from a reductase partner, such as a cytochrome P450 reductase (CPR), to transfer a single oxygen atom to the substrate. beilstein-journals.orgfrontiersin.org This process can occur at multiple positions on the α-amyrin backbone, leading to a variety of hydroxylated derivatives.
Key research findings have identified several specific hydroxylation events on the α-amyrin skeleton:
C-28 Oxidation: Many members of the CYP716A subfamily are multifunctional C-28 oxidases. frontiersin.org They catalyze a sequential three-step oxidation of the C-28 methyl group on α-amyrin, first to a hydroxyl group (forming uvaol), then to an aldehyde, and finally to a carboxylic acid, yielding the widely distributed triterpenoid, ursolic acid. frontiersin.orgfrontiersin.orgfrontiersin.org Enzymes like CYP716A12 from Medicago truncatula and IaAO2 from Ilex asprella have been confirmed to perform this transformation. frontiersin.orgfrontiersin.orgnih.gov
C-22α Hydroxylation: The enzyme CYP716A2 from Arabidopsis thaliana has been shown to exhibit a novel 22α-hydroxylation activity on α-amyrin, producing the cytotoxic compound 22α-hydroxy-α-amyrin. nih.gov
C-16α Hydroxylation: In Bupleurum falcatum, the enzyme CYP716Y1 was identified as a C-16α hydroxylase for both α-amyrin and β-amyrin. pnas.org
Other Hydroxylations: Further diversification is achieved through hydroxylation at other positions. For instance, while most studies focus on β-amyrin, related enzymes have been found to hydroxylate various triterpene skeletons at positions such as C-2α, C-3, C-6β, C-23, and C-24, suggesting a broad catalytic potential that likely extends to α-amyrin derivatives. frontiersin.orgbeilstein-journals.orgfrontiersin.orgnih.gov
The introduction of these hydroxyl groups not only directly modifies the biological activity of the molecule but also provides new sites for subsequent modifications like glycosylation and acylation. oup.com
Oxidative Rearrangements:
While direct hydroxylation is the most common oxidative modification, the versatile chemistry of CYPs can also lead to rearrangements, desaturations, or epoxidations. beilstein-journals.org Oxidative rearrangements can alter the fundamental carbon skeleton of triterpenoids, leading to less common structural classes. However, specific enzymatic pathways detailing skeletal rearrangements starting from α-amyrin are less characterized compared to the extensive research on sequential oxidations. The synthesis of certain naturally occurring triterpenes from α-amyrin can be achieved through methods involving oxidative rearrangements, highlighting the chemical feasibility of such transformations.
Mechanisms of Glycosylation and Further Acylation
Following oxidation, the structural diversity of α-amyrin metabolites is further amplified through glycosylation and acylation. These processes attach sugar and acyl moieties, respectively, which can significantly alter the solubility, stability, and pharmacological properties of the compounds. oup.commdpi.comsci-hub.se
Mechanisms of Glycosylation:
Glycosylation is catalyzed by UDP-glycosyltransferases (UGTs), which belong to a large multigene family. sci-hub.se These enzymes mediate the transfer of a sugar moiety from an activated donor, typically a UDP-sugar like UDP-glucose, to an acceptor molecule. sci-hub.seresearchgate.net In triterpenoid biosynthesis, UGTs attach sugars to the hydroxyl groups of the aglycone (the non-sugar part), forming a glycosidic bond. researchgate.netoup.com
This process can occur at the C-3 hydroxyl group inherent to α-amyrin or at new hydroxyl groups introduced by CYP enzymes. oup.com For example, a UGT may glycosylate the C-28 carboxyl group of ursolic acid, forming an ester linkage. oup.com The stepwise addition of single or multiple sugar units at different positions creates a vast number of saponins (B1172615) (glycosylated triterpenoids) from a single oxidized aglycone. google.comoup.com
Mechanisms of Further Acylation:
Acylation involves the addition of an acyl group, such as an acetate (B1210297) or a cinnamate, via an ester linkage. mdpi.comnih.gov This modification can occur at the C-3 hydroxyl group or other available hydroxyl positions on the triterpene scaffold. mdpi.comnih.gov The acylation of triterpenes has been shown to be a critical modification for their biological activity. mdpi.comnih.gov
For instance, the formation of α-amyrin cinnamate itself is an acylation event where a cinnamoyl group is attached to the C-3 hydroxyl of α-amyrin. While this can be achieved synthetically, it occurs enzymatically in nature. nih.gov Further acylation can occur on already modified triterpenes. In some biosynthetic pathways, hydroxylation is a prerequisite for acylation, creating the necessary attachment point for the acyltransferase enzyme. nih.gov Studies have also shown that acetylated triterpenes can serve as substrates for further enzymatic modifications, indicating that the sequence of tailoring reactions can be complex and varied. oup.com
The combinatorial action of oxidases, glycosyltransferases, and acyltransferases on the α-amyrin backbone generates an immense chemodiversity from a single precursor molecule. frontiersin.org
Synthetic Chemistry and Derivatization Strategies
De Novo Chemical Synthesis of Alpha-Amyrin (B196046) Cinnamate (B1238496)
The complete synthesis of alpha-amyrin cinnamate from simple starting materials is a formidable challenge due to the stereochemical complexity of the pentacyclic triterpene core. Consequently, semi-synthetic approaches starting from readily available natural triterpenoids are overwhelmingly preferred. The key transformation in these routes is the esterification of the C-3β hydroxyl group of the alpha-amyrin scaffold.
The most direct synthetic route to this compound involves the esterification of the C-3β hydroxyl group of alpha-amyrin with cinnamic acid or an activated derivative thereof. Alpha-amyrin, a pentacyclic triterpenoid (B12794562), possesses a secondary alcohol at the C-3 position which is the primary site for such modifications. nmppdb.com.ngnih.gov
Standard esterification protocols can be adapted for this purpose. The reaction typically involves combining alpha-amyrin with a cinnamoylating agent in an appropriate solvent, often in the presence of a catalyst or coupling agent to facilitate the reaction. Given the steric hindrance around the C-3β hydroxyl group, reaction conditions must be carefully selected to achieve satisfactory yields. A general representation of this esterification is depicted in Figure 1.
Figure 1: General scheme for the esterification of alpha-amyrin to form this compound.
Synthesizing this compound from related triterpene acids like ursolic acid and oleanolic acid presents a more complex synthetic challenge. Alpha-amyrin is the natural biosynthetic precursor to ursolic acid, while beta-amyrin (B1666858) is the precursor to oleanolic acid. nmppdb.com.ngwikipedia.org Therefore, a synthetic route from ursolic acid to this compound would necessitate the chemical conversion of the C-28 carboxylic acid group of ursolic acid back to a methyl group, a multi-step and often low-yielding process.
A hypothetical conversion would involve:
Protection of the C-3β hydroxyl group of ursolic acid.
Reduction of the C-28 carboxylic acid to a primary alcohol.
Conversion of the resulting alcohol to a leaving group (e.g., tosylate).
Reductive cleavage to yield the C-28 methyl group.
Deprotection of the C-3β hydroxyl group to yield alpha-amyrin.
Esterification with a cinnamic acid derivative as described in section 4.1.1.
Due to the difficulty of these transformations, it is far more practical to use alpha-amyrin itself as the direct precursor. However, the extensive chemistry developed for modifying ursolic and oleanolic acids, particularly the synthesis of various ester derivatives at the C-3 position, provides a valuable knowledge base for derivatizing the alpha-amyrin scaffold. nih.govcaldic.comnih.gov
The efficiency of the esterification of alpha-amyrin is highly dependent on the choice of reagents and reaction conditions. Two common and effective methods are the use of an activated acyl chloride (cinnamoyl chloride) and carbodiimide-mediated coupling (Steglich esterification).
Cinnamoyl Chloride Method: This classic method involves reacting alpha-amyrin with cinnamoyl chloride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. nih.gov The base neutralizes the HCl byproduct generated during the reaction. The reaction is typically performed in an inert aprotic solvent such as dichloromethane (B109758) (DCM) at controlled temperatures. Optimization involves adjusting the stoichiometry of the reagents, reaction time, and temperature to maximize yield and minimize side reactions. nih.gov
DCC/DMAP Method (Steglich Esterification): This is a widely used method for esterifying sterically hindered alcohols. cmu.ac.th The reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. DCC activates the carboxylic acid (cinnamic acid), making it susceptible to nucleophilic attack by the alcohol (alpha-amyrin). DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction. A key advantage is the mild reaction conditions, which are often performed at room temperature. nih.gov The primary byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration. cmu.ac.th
The table below compares typical conditions for these two methods.
| Feature | Cinnamoyl Chloride Method | DCC/DMAP (Steglich) Method |
| Cinnamoylating Agent | Cinnamoyl chloride | Cinnamic acid |
| Coupling Agent | None | N,N'-Dicyclohexylcarbodiimide (DCC) |
| Catalyst | Base (e.g., Pyridine) | 4-Dimethylaminopyridine (DMAP) |
| Typical Solvent | Dichloromethane (DCM), Chloroform (B151607) | Dichloromethane (DCM), THF |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Byproduct | HCl (neutralized by base) | Dicyclohexylurea (DCU) |
| Advantages | High reactivity of acyl chloride | Mild conditions, high yields for hindered alcohols |
| Disadvantages | Cinnamoyl chloride can be moisture-sensitive | DCC is an allergen; DCU removal can sometimes be complex |
This table provides a generalized comparison of common esterification methods applicable to the synthesis of this compound.
Preparation of this compound Derivatives for Structure-Activity Relationship Studies
To explore the full potential of this compound, derivatives are synthesized to establish structure-activity relationships (SAR). These studies involve systematically modifying different parts of the molecule—namely the triterpene core and the cinnamate moiety—to identify key structural features responsible for its biological effects.
Modification of the this compound structure can be achieved through various chemical transformations.
Directed Acylation: While the C-3β hydroxyl group is esterified, other positions on the triterpene skeleton can be functionalized prior to or after the cinnamate ester formation. For instance, if starting with a precursor that has additional hydroxyl groups, selective protection and deprotection strategies can allow for the introduction of different acyl groups at various positions, leading to a library of diverse ester derivatives.
Controlled Oxidation: The ursane (B1242777) skeleton of alpha-amyrin contains several positions susceptible to oxidation. caldic.com Controlled oxidation can introduce new functional groups such as ketones or additional hydroxyls. For example, allylic oxidation at the C-11 position is a common transformation in related triterpenoids. These modifications can significantly alter the molecule's polarity, shape, and ability to interact with biological targets.
Chemo-enzymatic synthesis combines the strengths of traditional organic chemistry with the high selectivity of biocatalysis. nih.gov This approach is particularly valuable for complex molecules like triterpenoids, where achieving regioselectivity and stereoselectivity can be challenging. iupac.org
Potential applications in the synthesis of this compound derivatives include:
Enzymatic Hydroxylation: Using enzymes like cytochrome P450 monooxygenases, it is possible to introduce hydroxyl groups at specific, non-activated positions on the triterpene skeleton with a high degree of selectivity that is difficult to achieve with chemical reagents. researchgate.net
Enzymatic Resolution: If a synthetic route produces a racemic or diastereomeric mixture of intermediates, enzymes such as lipases can be used to selectively acylate or deacylate one enantiomer, allowing for the separation of optically pure compounds.
Modification of the Cinnamate Moiety: Enzymes could potentially be used to modify the cinnamate portion of the molecule, for example, by hydroxylating the aromatic ring or reducing the double bond, to create novel derivatives for SAR studies.
The development of these chemo-enzymatic methods offers a pathway to generate novel and diverse analogues of this compound that would be otherwise difficult to access, expanding the scope of SAR investigations. nih.goviupac.org
Comparative Analysis of Synthetic Methodologies and Yield Optimization
The primary strategies for synthesizing α-amyrin esters, including the cinnamate derivative, involve two main approaches: acylation with an activated cinnamic acid derivative (like cinnamoyl chloride) or direct esterification with cinnamic acid using a catalyst.
Methodology 1: Acylation via Acid Chlorides or Anhydrides
A prevalent method for creating esters from α-amyrin is through acylation using an acid chloride or anhydride. researchgate.netepa.gov For the synthesis of α-amyrin cinnamate, this would involve the reaction of α-amyrin with cinnamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Commonly, the α-amyrin is dissolved in an inert solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂). researchgate.netscielo.br A base, for instance, potassium carbonate (K₂CO₃) or pyridine, is added to the mixture. scielo.br Cinnamoyl chloride is then introduced, and the reaction is stirred at room temperature for a set duration, often up to 24 hours, to ensure completion. scielo.br The use of derivatization reagents like acid chlorides is a well-established technique for modifying triterpenoids. nih.govxjtu.edu.cn
Methodology 2: Catalytic Esterification
An alternative approach is the direct esterification of α-amyrin with cinnamic acid in the presence of a catalyst. Studies on the synthesis of various cinnamate esters have demonstrated high efficiency using catalysts such as sodium bisulfate monohydrate. researchgate.net This method involves heating the alcohol (α-amyrin) and cinnamic acid with the catalyst. This route can be advantageous as it avoids the use of more reactive and potentially sensitive acid chlorides and the formation of corrosive HCl gas. Research on similar esterification reactions has shown that this method can produce high yields, often in the range of 76–99%. researchgate.net
Comparative Analysis
The choice between these methodologies depends on factors such as reagent availability, desired reaction conditions, and scalability. Acylation with cinnamoyl chloride is a robust and widely documented method for derivatizing complex alcohols. However, the direct catalytic approach offers a potentially greener and more atom-economical alternative.
Below is a comparative table summarizing the key aspects of these synthetic routes.
| Parameter | Methodology 1: Acylation (Cinnamoyl Chloride) | Methodology 2: Catalytic Esterification (Cinnamic Acid) |
|---|---|---|
| Cinnamic Acid Source | Cinnamoyl chloride | Cinnamic acid |
| Key Reagents | α-amyrin, Base (e.g., K₂CO₃, Pyridine) | α-amyrin, Catalyst (e.g., NaHSO₄·H₂O) |
| Typical Solvents | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | May be performed with minimal or no solvent |
| Reaction Conditions | Typically room temperature, 24h scielo.br | Requires heating |
| Byproducts | Hydrochloric acid (HCl), neutralized by base | Water (H₂O) |
| General Yields (Analogous Reactions) | Moderate to high (e.g., 54-80% for other amyrin esters) researchgate.netscielo.br | High (e.g., 76-99% for other cinnamate esters) researchgate.net |
Yield Optimization
Optimizing the yield of α-amyrin cinnamate requires a systematic evaluation of various reaction parameters. For any derivatization reaction, factors such as temperature, reaction time, and the molar ratio of reactants and catalysts are critical. bohrium.comnih.gov A multi-response optimization, potentially using a factorial design, can be employed to identify the most influential factors and their optimal levels. bohrium.comnih.gov
Key parameters for optimization include:
Molar Ratio: The stoichiometry of α-amyrin to the acylating agent (cinnamoyl chloride or cinnamic acid) and catalyst can be varied to drive the reaction to completion and minimize side products. An excess of the acylating agent is often used.
Catalyst Loading: In the catalytic esterification method, the amount of catalyst can significantly impact the reaction rate and yield.
Temperature: While acylation may proceed at room temperature, catalytic esterification requires heat. Finding the optimal temperature is a balance between achieving a sufficient reaction rate and preventing potential degradation of reactants or products.
Reaction Time: Monitoring the reaction progress over time (e.g., by thin-layer chromatography) allows for the determination of the point at which maximum conversion is achieved.
Solvent Choice: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics.
For industrial-scale production, the choice of reactor type, such as a Continuous Stirred Tank Reactor (CSTR) or a Plug-Flow Reactor (PFR), would also be a critical factor in optimizing yield and process efficiency. mdpi.com PFRs, for instance, can sometimes achieve higher conversion at lower temperatures compared to CSTRs for certain esterification processes. mdpi.com
The following table outlines the key parameters and their potential impact on reaction yield.
| Parameter | Potential Impact on Yield | Optimization Strategy |
|---|---|---|
| Reactant Molar Ratio | Affects reaction equilibrium and conversion rate. | Systematically vary the ratio of α-amyrin to the cinnamic acid derivative. |
| Temperature | Influences reaction rate; excessively high temperatures may cause degradation. | Conduct reactions at various temperatures to find the optimal balance. |
| Catalyst Concentration | Impacts reaction speed; catalyst loading must be optimized for efficiency. | Test a range of catalyst percentages relative to the limiting reactant. |
| Reaction Time | Insufficient time leads to incomplete reaction; excessive time may promote side reactions. | Monitor reaction progress over time to identify the optimal endpoint. |
| Solvent | Affects solubility of reactants and can influence transition state energies. | Screen a variety of aprotic solvents with different polarities. |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation and Purification Techniques
Chromatographic methods are fundamental to the isolation and purification of alpha-amyrin (B196046) cinnamate (B1238496) from natural sources. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.
Column Chromatography (Silica Gel, Reverse-Phase HPLC)
Column chromatography is a primary and indispensable technique for the initial separation of alpha-amyrin cinnamate from crude plant extracts. Silica (B1680970) gel is a commonly employed stationary phase, and a gradient elution system, typically using a mixture of hexane (B92381) and ethyl acetate (B1210297), allows for the separation of this compound from other structurally similar triterpenes. researchgate.net
For achieving higher purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. ekb.eg Reverse-phase HPLC, utilizing a C18 column, is particularly effective. d-nb.info In this setup, a non-polar stationary phase (C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. This technique has been successfully used to obtain this compound with a purity greater than 95%. The selection of the appropriate stationary phase and mobile phase composition is critical for achieving the desired separation and resolution. lcms.cz
Thin-Layer Chromatography (TLC, HPTLC) for Profile Analysis and Densitometry
Thin-Layer Chromatography (TLC) and its high-performance version, High-Performance Thin-Layer Chromatography (HPTLC), are valuable tools for the qualitative analysis and profiling of extracts containing this compound. researchgate.net These methods are rapid, cost-effective, and allow for the simultaneous analysis of multiple samples.
In a typical TLC system for this compound, a silica gel 60 F254 plate is used as the stationary phase, with a mobile phase such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). After development, the compound can be visualized by spraying with reagents like vanillin-H2SO4, which produces a characteristic violet spot, often observed under UV light. The retention factor (Rf value) provides a preliminary identification of the compound, with this compound exhibiting an Rf value of approximately 0.45 in the aforementioned system.
HPTLC offers improved resolution, sensitivity, and reproducibility compared to conventional TLC. researchgate.netnih.govresearchgate.net Densitometry, a technique that measures the intensity of the spot on the TLC/HPTLC plate, allows for the quantification of this compound. researchgate.netnih.gov This method has been validated for its accuracy, precision, and linearity for the determination of related triterpenes. researchgate.net
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., DAD)
For both qualitative and quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques, especially when coupled with various detection systems. ekb.egresearchgate.net
HPLC coupled with a Diode Array Detector (DAD) is a widely used method. ekb.eg The DAD allows for the acquisition of UV-Vis spectra across a range of wavelengths simultaneously, providing valuable information for peak identification and purity assessment. This is particularly useful for compounds like this compound which possess chromophores that absorb UV light.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another robust method for the analysis of this compound. mattioli1885journals.com Prior to analysis, derivatization may be necessary to increase the volatility of the compound. The retention time of the compound in the GC column provides a characteristic identifier. For instance, in one study, the retention time for α-amyrin was found to be 16.1 minutes. mattioli1885journals.com GC-MS provides both chromatographic separation and mass spectral data, enabling definitive identification. mattioli1885journals.comresearchgate.net
High-Resolution Spectroscopic Elucidation Techniques
Spectroscopic techniques are indispensable for the definitive structural assignment of this compound, providing detailed information about its molecular structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR, APT, DEPT, COSY, HMQC, HMBC, TOCSY) for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.netresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity of the atoms within the molecule. core.ac.ukchemsociety.org.ng
¹H-NMR: Provides information about the chemical environment of the hydrogen atoms in the molecule.
¹³C-NMR: Provides information about the different types of carbon atoms present.
DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test): These experiments help in distinguishing between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbons. researchgate.netresearchgate.net
2D NMR Techniques:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. core.ac.uk
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. core.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton. core.ac.uk
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system. core.ac.uk
Through the careful analysis of these NMR spectra, the complete and unambiguous structure of this compound can be determined. researchgate.netresearchgate.net
Mass Spectrometry (MS) Applications (GC-MS, ESI-MS, SIM-MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. chemsociety.org.ng
GC-MS (Gas Chromatography-Mass Spectrometry): As mentioned earlier, this hyphenated technique combines the separation power of GC with the detection capabilities of MS. mattioli1885journals.comresearchgate.net The mass spectrometer provides a mass spectrum of the eluting compound, showing the molecular ion peak (M+) and characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint and aids in structural confirmation. chemsociety.org.ng
ESI-MS (Electrospray Ionization-Mass Spectrometry): This is a soft ionization technique commonly used for the analysis of non-volatile and thermally labile compounds like this compound. mdpi.com It typically produces a protonated molecule [M+H]+ or a sodiated molecule [M+Na]+, allowing for the accurate determination of the molecular weight. mdpi.com
SIM (Selected Ion Monitoring): In both GC-MS and LC-MS, Selected Ion Monitoring can be used for enhanced sensitivity and selectivity in quantifying the target compound. By monitoring only specific fragment ions characteristic of this compound, background noise is reduced, leading to lower detection limits.
Vibrational Spectroscopy (FTIR, Raman) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Vibrational and electronic spectroscopy are indispensable tools for identifying the key functional groups within the α-amyrin cinnamate molecule, confirming its identity and structural integrity.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups present in α-amyrin cinnamate. The presence of the cinnamate moiety is readily confirmed by a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically observed around 1720 cm⁻¹. Additionally, an alkene band at approximately 1638 cm⁻¹ is indicative of the carbon-carbon double bond within the cinnamate structure. researchgate.net The complex fingerprint region of the spectrum contains numerous bands arising from the vibrations of the pentacyclic triterpene skeleton.
Raman Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The cinnamate portion of α-amyrin cinnamate contains a chromophore that absorbs UV radiation. The analysis of related cinnamic acid and its derivatives typically shows absorption maxima in the UV region, which can be used to confirm the presence of the cinnamoyl group. researchgate.net
Table 1: Key Spectroscopic Data for α-Amyrin Cinnamate and Related Moieties
| Spectroscopic Technique | Functional Group/Moiety | Characteristic Signal | Reference |
|---|---|---|---|
| FTIR | Ester Carbonyl (C=O) | ~1720 cm⁻¹ | |
| FTIR | Alkene (C=C) | ~1638 cm⁻¹ | researchgate.net |
| Raman | C-C-C Scissoring (E ring) | ~590 cm⁻¹ (shoulder) | nih.gov |
| UV-Vis | Cinnamoyl Chromophore | UV absorption maxima | researchgate.net |
Computational Approaches for Spectroscopic Data Interpretation and Isomer Ratio Determination (e.g., Density Functional Theory)
Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for the theoretical prediction and interpretation of spectroscopic data for complex molecules like α-amyrin cinnamate.
Density Functional Theory (DFT) in Spectroscopic Analysis
DFT calculations can predict the vibrational frequencies (FTIR and Raman) and electronic transitions (UV-Vis) of α-amyrin cinnamate. researchgate.netsemanticscholar.org By comparing the theoretically calculated spectra with experimental data, a more detailed and accurate assignment of the observed spectral bands can be achieved. researchgate.netresearchgate.net This synergy between computational and experimental approaches enhances the confidence in the structural elucidation of the molecule. nih.gov
Isomer Ratio Determination
A significant application of the combined experimental and computational approach is in the determination of isomer ratios in mixtures of α- and β-amyrin. nih.gov Due to their structural similarity, distinguishing and quantifying these isomers can be challenging. Researchers have developed a method based on the analysis of the Raman spectra in conjunction with DFT calculations. nih.gov A specific band ratio in the Raman spectrum has been shown to correlate with the percentage of β-amyrin in an isomeric mixture, leading to the development of an equation to estimate this percentage. nih.gov This demonstrates the potential of computational chemistry to solve complex analytical problems that are difficult to address by experimental means alone. nih.govresearchgate.net
Biotechnological Production and Metabolic Engineering Approaches
Heterologous Biosynthesis in Microbial Chassis
Microbial hosts, or "chassis," such as yeast and bacteria, offer rapid growth, genetic tractability, and cultivation in large-scale fermenters, making them ideal candidates for producing high-value compounds like alpha-amyrin (B196046), the precursor to alpha-amyrin cinnamate (B1238496).
The heterologous production of triterpenoids has been successfully established in both Saccharomyces cerevisiae (baker's yeast) and Escherichia coli. researchgate.net These microbes serve as robust platforms due to their well-characterized genetics and metabolic pathways. The core strategy involves introducing the biosynthetic pathway for alpha-amyrin into the microbial host. This begins with the universal triterpenoid (B12794562) precursor, 2,3-oxidosqualene (B107256), which is naturally present in the yeast sterol pathway. mdpi.com
The key enzyme for producing the alpha-amyrin backbone is α-amyrin synthase (α-AS), an oxidosqualene cyclase (OSC). researchgate.net Researchers have identified and expressed α-AS genes from various plants, such as Eriobotrya japonica (EjAS) and Malus × domestica (MdOSC1), in S. cerevisiae. researchgate.net Studies have shown that the choice of the OSC is critical; for instance, MdOSC1 exhibited significantly higher specific activity and product specificity for α-amyrin compared to EjAS. researchgate.net In one engineered S. cerevisiae strain expressing MdOSC1, α-amyrin titers reached 11.97 ± 0.61 mg/L. researchgate.net Similarly, the oleaginous yeast Yarrowia lipolytica has been engineered to produce α- and β-amyrin by expressing a multi-functional amyrin synthase from Catharanthus roseus (CrMAS). singaporetech.edu.sgnih.gov
Table 1: Examples of Engineered Microbial Strains for Amyrin Production
| Microbial Host | Key Enzyme Expressed | Precursor Engineering | α-Amyrin Titer | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | MdOSC1 (Malus × domestica) | Increased 2,3-oxidosqualene supply | 11.97 ± 0.61 mg/L | researchgate.net |
| Yarrowia lipolytica | CrMAS (Catharanthus roseus) | Overexpression of MVA pathway genes | 100 mg/L (total amyrins) | singaporetech.edu.sgnih.gov |
| Saccharomyces cerevisiae | Remodeled MdOSC1 | MVA pathway overexpression, expanded storage | 1107.9 ± 76.8 mg/L | researchgate.netscielo.br |
Pathway refactoring is a synthetic biology strategy that involves the redesign and reassembly of biosynthetic pathways to optimize performance and create novel products. mdpi.com This "plug-and-play" approach allows for the flexible construction and expression of biosynthetic gene clusters in hosts like E. coli and S. cerevisiae. mdpi.com For triterpenoid synthesis, this involves assembling genes for the core pathway enzymes (from the mevalonate (B85504) pathway) along with various oxidosqualene cyclases (OSCs) and subsequent modifying enzymes like cytochrome P450s (P450s) and UDP-glycosyltransferases (UGTs). kyoto-u.ac.jpproquest.com
Combinatorial biosynthesis takes this a step further by mixing and matching enzymes from different organisms to generate structural diversity. researchgate.netproquest.com For example, co-expressing a β-amyrin synthase with P450s from the legume Medicago truncatula in yeast has led to the production of various triterpenoid saponins (B1172615). researchgate.netproquest.com This strategy holds potential for producing alpha-amyrin cinnamate by combining an efficient α-amyrin synthase with an appropriate acyltransferase capable of attaching a cinnamate group. By testing different combinations of enzymes, it is possible to identify novel biocatalysts and create new-to-nature compounds. kyoto-u.ac.jp
A major bottleneck in microbial triterpenoid production is the limited supply of the precursor, 2,3-oxidosqualene. researchgate.net Metabolic engineering efforts focus on channeling more carbon flux through the native mevalonate (MVA) pathway. Key strategies include:
Overexpression of Rate-Limiting Enzymes : The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (encoded by the HMG1 gene in yeast) is a primary rate-limiting step. mdpi.com Overexpressing a truncated, soluble version of HMG1 (tHMG1) has been shown to significantly boost precursor availability. mdpi.com
Upregulating MVA Pathway Genes : Systematically overexpressing multiple genes in the MVA pathway, such as ERG20 (farnesyl pyrophosphate synthase), ERG9 (squalene synthase), and ERG1 (squalene epoxidase), can synergistically increase the precursor pool. singaporetech.edu.sgmdpi.com
Balancing Cofactors and Acetyl-CoA Supply : The MVA pathway consumes significant amounts of cytosolic acetyl-CoA and the cofactor NADPH. nih.gov Engineering pathways to enhance the supply of acetyl-CoA has proven effective in increasing the production of β-amyrin, a strategy directly applicable to α-amyrin. nih.govnih.gov
The final step in producing this compound is the esterification of the alpha-amyrin backbone with cinnamic acid. While direct in vivo production has not been extensively reported, biocatalytic esterification using enzymes is a highly viable strategy. Lipases are versatile enzymes that can catalyze ester synthesis under mild conditions. mdpi.comproquest.com Research has demonstrated the successful lipase-catalyzed esterification of triterpene alcohols with various fatty acids. proquest.com Lipases from Candida rugosa have shown high substrate specificity towards triterpene alcohols. proquest.com This enzymatic approach can be integrated into a chemoenzymatic process where microbially produced alpha-amyrin is subsequently esterified in vitro using a lipase and a cinnamic acid derivative.
Plant Tissue Culture and In Vitro Production Systems
As an alternative to microbial fermentation, plant tissue culture offers a platform for producing complex plant-derived compounds in their native cellular environment, ensuring correct folding and modification of enzymes. researchgate.netmdpi.com
The production of triterpenoids can be achieved using undifferentiated plant cells grown as a callus (a mass of cells on solid media) or as a cell suspension in liquid media. nih.govresearchgate.netmdpi.com These cultures are initiated from sterile plant tissues (explants) like leaves or roots on a nutrient medium containing plant growth regulators. researchgate.netmdpi.com
While some studies have reported the absence of complex triterpenoids like glycyrrhizin in undifferentiated cells, the production of fundamental triterpene backbones, including β-amyrin and lupeol (B1675499), has been detected in cell suspension cultures of Glycyrrhiza glabra. nih.gov More targeted studies have successfully demonstrated and enhanced the production of α-amyrin in vitro. For example, callus and regenerated tissues of Tylophora indica have been shown to produce α-amyrin. nih.gov Furthermore, cell suspension cultures of Centella asiatica have demonstrated the ability to bioconvert exogenously supplied alpha-amyrin into more complex centellosides, highlighting their inherent capacity for downstream modification. nih.govnih.gov This suggests that such systems could be engineered or optimized to perform the final cinnamate esterification step.
The productivity of plant cell cultures is often low but can be significantly improved through optimization of culture parameters and the use of elicitors. Key optimization factors include the composition of the culture medium, carbon source, inoculum density, and physical conditions like light and temperature. nih.gov
Elicitation is a highly effective strategy where biotic or abiotic stressors are introduced to the culture to trigger plant defense responses, which often include the upregulation of secondary metabolite biosynthesis. mdpi.com Jasmonic acid and its methyl ester (MeJA) are common elicitors for triterpenoid production. A recent study on Tylophora indica demonstrated that the application of both an abiotic elicitor (cadmium chloride) and a biotic elicitor (chitosan) significantly enhanced the accumulation of α-amyrin in callus, leaf, and root cultures. nih.gov
Table 2: Effect of Elicitors on α-Amyrin Accumulation in Tylophora indica In Vitro Cultures
| Elicitor | Concentration | Tissue | α-Amyrin Yield (μg g⁻¹ DW) | Fold Increase vs. Control | Reference |
|---|---|---|---|---|---|
| Cadmium Chloride | 0.3 mg L⁻¹ | Leaf | 2.72 | ~2-3x | nih.gov |
| Cadmium Chloride | 0.3 mg L⁻¹ | Callus | 1.84 | ~2-3x | nih.gov |
| Chitosan | 25 mg L⁻¹ | Leaf | 2.64 | ~2-3x | nih.gov |
| Chitosan | 25 mg L⁻¹ | Callus | 1.79 | ~2-3x | nih.gov |
(Data adapted from elicited cultures showing maximum accumulation)
These elicitation techniques represent a powerful tool to boost the production of the alpha-amyrin precursor in plant cell factories, which can then be harvested or potentially modified in situ to yield the final cinnamate ester. nih.gov
Assessment of Strategies for Sustainable and Scalable Production of this compound
The industrial production of this compound, a complex ester with potential applications in various sectors, is currently limited by the low abundance of its precursors in natural sources. Biotechnological approaches offer a promising and sustainable alternative to traditional chemical synthesis or extraction from plants. A feasible strategy for the sustainable and scalable production of this compound involves a multi-step process that combines the microbial fermentation of its constituent molecules, alpha-amyrin and cinnamic acid, followed by an enzymatic or whole-cell biocatalytic esterification.
Precursor Biosynthesis: A Foundation for Sustainable Production
The cornerstone of a sustainable production pipeline for this compound lies in the efficient microbial synthesis of its precursors. Metabolic engineering of microorganisms has paved the way for high-yield production of both alpha-amyrin and cinnamic acid from simple, renewable feedstocks.
Alpha-Amyrin Production:
The pentacyclic triterpenoid alpha-amyrin can be produced in engineered microbial hosts, with yeast, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, emerging as a preferred chassis. These yeasts have been metabolically engineered to enhance the flux through the mevalonate pathway, which provides the necessary precursors for triterpenoid synthesis. Key strategies include the overexpression of genes encoding crucial enzymes in the pathway and the downregulation of competing pathways.
| Strategy | Gene/Enzyme Targeted | Host Organism | Notable Outcomes |
| Pathway Engineering | Overexpression of truncated HMG-CoA reductase (tHMG1), farnesyl pyrophosphate synthase (ERG20), squalene (B77637) synthase (ERG9), and squalene epoxidase (ERG1) | Yarrowia lipolytica | Increased precursor supply for amyrin biosynthesis. |
| Enzyme Optimization | Expression of a multi-functional amyrin synthase (CrMAS) from Catharanthus roseus | Yarrowia lipolytica | Successful production of both α- and β-amyrin. |
| Protein Engineering | Semi-rational protein engineering of CrMAS | Yarrowia lipolytica | Augmented catalytic activity leading to significantly higher production levels. |
This table summarizes key metabolic engineering strategies for enhancing alpha-amyrin production in yeast.
Cinnamic Acid Production:
Cinnamic acid, an aromatic compound, can be efficiently produced by engineered microbes like Escherichia coli and Corynebacterium glutamicum. nih.gov The biosynthetic pathway typically involves the conversion of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). Metabolic engineering efforts focus on increasing the availability of L-phenylalanine and optimizing the expression of PAL.
| Strategy | Gene/Enzyme Targeted | Host Organism | Notable Outcomes |
| Enzyme Expression | Expression of phenylalanine ammonia-lyase (PAL) from Streptomyces maritimus (SmPAL) | Corynebacterium glutamicum | High-level expression of SmPAL, leading to efficient bioconversion. nih.gov |
| Process Optimization | Optimization of reaction conditions (temperature, pH) in a bioreactor | Corynebacterium glutamicum | Enhanced production rates of trans-cinnamic acid. nih.gov |
| Cell Recycling | Coupling membrane filtration with the bioreactor | Corynebacterium glutamicum | Successful repetitive supplementation and increased overall yield. nih.govnih.gov |
This table outlines strategies for the microbial production of cinnamic acid.
Enzymatic Esterification: A Green Chemistry Approach
Once the precursors are produced, the final step is the esterification of alpha-amyrin with cinnamic acid. Biocatalytic esterification using lipases is a highly attractive strategy due to its high selectivity, mild reaction conditions, and reduced environmental impact compared to chemical catalysis. Lipases, such as those from Candida antarctica (e.g., Novozym 435), have been successfully employed for the synthesis of various esters, including those with bulky alcohol and acid moieties.
Research on the lipase-catalyzed esterification of cinnamic acid with oleyl alcohol has demonstrated the feasibility of such reactions in organic solvent media. The study highlighted that reaction parameters such as the choice of solvent, water activity, temperature, and substrate molar ratio significantly influence the reaction yield. For instance, a mixture of iso-octane and 2-butanone was found to be a suitable reaction medium, and an optimal temperature of 55°C was identified. dss.go.th While a direct study on this compound is not available, the successful synthesis of other cinnamoyl esters and triterpenoid esters suggests the high potential of this approach.
A proposed biocatalytic process would involve:
Separate Fermentations: Cultivation of engineered microbial strains for the production of alpha-amyrin and cinnamic acid.
Precursor Extraction: Downstream processing to isolate and purify the precursors from the fermentation broths.
Enzymatic Esterification: Reaction of the purified alpha-amyrin and cinnamic acid in a suitable organic solvent in the presence of an immobilized lipase.
Product Purification: Separation of the this compound from the reaction mixture and recycling of the enzyme and unreacted substrates.
Whole-Cell Biotransformation: An Integrated Approach
An alternative and potentially more cost-effective strategy is the use of whole-cell biocatalysts. In this scenario, a single microorganism could be engineered to perform the final esterification step. This could involve expressing a suitable lipase or esterase on the cell surface or intracellularly. The use of whole cells can eliminate the need for costly enzyme purification and immobilization. Furthermore, if the same microbial host could be engineered to produce one of the precursors and also perform the esterification, it would lead to a more integrated and streamlined process. For example, the engineered yeast producing alpha-amyrin could be further modified to express a lipase, and cinnamic acid could be fed into the culture for the biotransformation.
Assessment of Scalability and Sustainability
The scalability of this biotechnological route hinges on several factors. The fermentation processes for both alpha-amyrin and cinnamic acid have shown promise for high-density cultivation in bioreactors. The key challenges in scaling up include maintaining optimal growth conditions, ensuring efficient mass transfer, and developing robust and cost-effective downstream processing for precursor recovery.
The enzymatic esterification step is also amenable to industrial scale-up, particularly with the use of immobilized enzymes that allow for continuous processing and catalyst recycling. However, the cost of the lipase and the need for organic solvents can be limiting factors. Research into solvent-free reaction systems or the use of more environmentally benign solvents is crucial for enhancing the sustainability of the process.
From a sustainability perspective, the use of renewable feedstocks (such as glucose) for microbial fermentation is a significant advantage over petroleum-based chemical synthesis. The mild reaction conditions of biocatalytic processes also contribute to a lower energy footprint. Furthermore, the high selectivity of enzymes minimizes the formation of byproducts, reducing waste generation and simplifying purification processes.
A techno-economic analysis would be necessary to fully evaluate the commercial viability of this approach. researchgate.netnih.gov Key cost drivers would likely include the fermentation yield and productivity of the precursors, the efficiency and stability of the biocatalyst for the esterification step, and the complexity of the downstream processing. researchgate.net
Structure Activity Relationship Sar and Comparative Molecular Studies
Conformational Analysis and Isomeric Differences in Triterpenoid (B12794562) Cinnamates
The specific shape and isomeric form of triterpenoid cinnamates are fundamental determinants of their interaction with biological targets. Even subtle changes in the carbon skeleton or the orientation of functional groups can significantly alter molecular recognition and subsequent biological effects.
Distinction between Alpha-Amyrin (B196046) Cinnamate (B1238496) and Beta-Amyrin (B1666858) Cinnamate: Skeletal Differences and Stereochemical Influences on Molecular Recognition
Alpha-amyrin cinnamate is an ester derivative of alpha-amyrin, a pentacyclic triterpenoid belonging to the ursane (B1242777) series. ekb.egnmppdb.com.ng Its isomer, beta-amyrin cinnamate, is derived from beta-amyrin, which possesses an oleanane (B1240867) skeleton. nmppdb.com.ngmdpi.com The primary distinction between these two skeletons lies in the stereochemistry of the E-ring.
In the ursane skeleton of alpha-amyrin, the C-29 and C-30 methyl groups are attached to two different carbon atoms (C-19 and C-20). nih.gov In contrast, the oleanane skeleton of beta-amyrin features a gem-dimethyl group, with both the C-29 and C-30 methyl groups attached to the same carbon atom (C-20). nih.govnih.gov
Impact of Esterification Position on Three-Dimensional Conformation and Ligand-Target Interactions
The orientation of this ester group can affect how the entire molecule fits into the binding pocket of a target protein. frontiersin.org The conformation of the ligand, in turn, dictates the potential for non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-target complex. Computational studies and 3D-QSAR (Quantitative Structure-Activity Relationship) analyses on related triterpenoids have shown that modifications at the C-3 position are beneficial for modulating interactions with enzyme active sites. frontiersin.org Therefore, the C-3 esterification is a key structural feature that governs the ligand-target interactions of this compound.
Computational Modeling and Molecular Docking Studies
Computational techniques like molecular docking are powerful tools for investigating the potential biological activities of natural products. These methods predict how a ligand, such as this compound, might bind to a macromolecular target, providing insights into its mechanism of action at a molecular level.
Prediction of Binding Affinities and Identification of Putative Molecular Targets (e.g., AKT1, DENV-2 NSP1, SARS-CoV-2 Mpro, RdRp, S protein-ACE2)
Molecular docking simulations have been employed to predict the binding affinity of alpha-amyrin and its derivatives against various therapeutic targets. Binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a more stable complex.
Studies have explored the potential of related compounds to inhibit key proteins involved in viral infections, such as those from SARS-CoV-2. Docking studies investigate the binding of small molecules to targets like the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), and the Spike (S) protein, which interacts with the human ACE2 receptor to facilitate viral entry. nih.govresearchgate.net While specific docking data for this compound against all these targets is not extensively published, the parent compound and its isomers serve as proxies to evaluate potential interactions. The predicted binding energies suggest that the triterpenoid scaffold can fit into the active sites of these viral proteins, potentially inhibiting their function. nih.gov
Table 1: Predicted Binding Affinities from Molecular Docking Studies for Related Compounds against Viral Targets
| Compound/Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Fangchinoline | SARS-CoV-2 Main Protease (Mpro) | -42.26 |
| Lopinavir (Control) | SARS-CoV-2 Main Protease (Mpro) | -30.9 |
| Chebulagic acid | RNA-dependent RNA polymerase (RdRp) | -43.9 |
| Remdesivir (Control) | RNA-dependent RNA polymerase (RdRp) | -28.8 |
| D-DOPA | ACE2 (S-protein binding site) | -7.5 |
| L-Saccharopine | ACE2 (S-protein binding site) | -7.1 |
Note: This table includes data for various natural product ligands against SARS-CoV-2 targets to illustrate the range of binding affinities predicted in computational studies. Data for this compound itself is limited, so related compounds are shown for context. nih.govnih.gov
Rational Design and Virtual Screening of this compound Derivatives for Enhanced Biological Activity
Computational modeling is not only predictive but also instrumental in the rational design of new therapeutic agents. nih.govscispace.com Starting with the this compound scaffold, medicinal chemists can design novel derivatives with potentially enhanced biological activity. This process involves making targeted chemical modifications to the parent structure, such as adding or altering functional groups on the triterpenoid core or the cinnamate ring.
Virtual screening can then be used to computationally test a large library of these designed derivatives against a specific biological target. researchgate.net By predicting the binding affinities and interaction patterns of each derivative, researchers can prioritize the most promising candidates for chemical synthesis and subsequent experimental testing. This in-silico approach accelerates the drug discovery process by focusing resources on compounds with the highest probability of success, potentially leading to the development of this compound derivatives with improved potency and selectivity. frontiersin.org
Comparative Bioactivity Profiling with Other Cinnamate Esters and Diverse Triterpenoids
To fully understand the biological potential of this compound, it is essential to compare its activity with that of structurally related compounds. Such comparisons help to identify the key structural features responsible for its observed effects.
In one study, the antimicrobial activity of several triterpenoid and steroidal cinnamates isolated from Vitellaria paradoxa was evaluated. researchgate.net this compound (compound 2) was tested alongside 11-hydroxy beta-amyrin cinnamate (compound 1) and sitosterol (B1666911) cinnamate (compound 3). All compounds exhibited antibacterial activity against a panel of pathogens, with Minimum Inhibitory Concentrations (MICs) ranging from 0.0625 to 1.0 mg/mL. researchgate.net Notably, sitosterol cinnamate showed the highest activity against all tested bacterial strains. researchgate.netetflin.com The compounds were also evaluated for cytotoxicity against HeLa cells and were found to be non-cytotoxic at the tested concentrations. etflin.com
Another study compared the antibacterial effects of alpha-amyrin with its phenylacetate (B1230308) derivative. The results indicated that both alpha-amyrin and alpha-amyrin phenylacetate were active in reducing the viability of cariogenic bacteria. researchgate.net This suggests that esterification of the C-3 hydroxyl group can maintain or, in some cases, modulate the bioactivity of the parent triterpenoid.
Table 2: Comparative Antimicrobial Activity of this compound and Related Compounds
| Compound | Test Organism | Bioactivity (MIC in mg/mL) |
|---|---|---|
| 11-hydroxy β-amyrin cinnamate | M. smegmatis | 0.25 |
| α-amyrin cinnamate | M. smegmatis | 0.5 |
| Sitosterol cinnamate | M. smegmatis | 0.125 |
| α-amyrin cinnamate | S. aureus | 1.0 |
| Sitosterol cinnamate | S. aureus | 0.25 |
| α-amyrin cinnamate | E. coli | 1.0 |
| Sitosterol cinnamate | E. coli | 0.25 |
Source: Data extracted from a study on cinnamates from Vitellaria paradoxa. researchgate.netetflin.com
These comparative data highlight that while this compound possesses antimicrobial properties, its potency can be influenced by both the triterpenoid scaffold (e.g., amyrin vs. sitosterol) and the nature of the ester group.
Table of Mentioned Compounds
| Compound Name |
|---|
| 11-hydroxy beta-amyrin cinnamate |
| alpha-amyrin |
| This compound |
| alpha-amyrin phenylacetate |
| beta-amyrin |
| beta-amyrin cinnamate |
| Chebulagic acid |
| D-DOPA |
| Fangchinoline |
| L-Saccharopine |
| Lopinavir |
| Lupeol (B1675499) cinnamate |
| Oleanolic acid |
| Remdesivir |
| Sitosterol cinnamate |
Influence of Molecular Size and Specific Structural Motifs on Biological Activities
The Cinnamate Moiety:
The esterification of alpha-Amyrin with cinnamic acid introduces a significant structural motif that modulates its bioactivity. The cinnamate group, with its aromatic ring and conjugated double bond, can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with biological macromolecules. This can lead to enhanced binding affinity for specific enzymes or receptors, thereby influencing its pharmacological effects.
For instance, the presence of the cinnamoyl substituent is a feature found in several oleanane and ursane-type triterpenoids that exhibit antitumor activity. While the direct antitumor activity of this compound is not extensively documented, related compounds like cis-3-O-p-hydroxycinnamoyl ursolic acid have shown efficacy in inhibiting tumor growth. This suggests that the cinnamate portion of the molecule may play a role in cytotoxic or anti-proliferative activities.
The Ursane Skeleton:
The ursane skeleton of alpha-Amyrin itself is a critical determinant of its biological activity. The specific stereochemistry of the fused ring system and the positions of the methyl groups create a distinct three-dimensional shape that is recognized by biological systems. The double bond at the C-12 position is also a common feature in many bioactive triterpenoids and is thought to be important for their activity.
Alterations to this core structure, even minor ones, can lead to significant changes in biological activity. For example, the position of the methyl groups on the E-ring distinguishes the ursane skeleton from the oleanane skeleton, and this subtle difference can result in varying pharmacological profiles between the two classes of triterpenoids.
Comparative Evaluation with Related Ursane- and Oleanane-Type Triterpenoids
To better understand the structure-activity relationship of this compound, it is useful to compare its biological activities with those of structurally related triterpenoids, including its isomer beta-Amyrin cinnamate, and the well-studied ursolic acid and oleanolic acid.
Comparison with beta-Amyrin Cinnamate:
Alpha-Amyrin and beta-Amyrin are isomers, differing only in the position of a methyl group on the E-ring of the pentacyclic structure (C-19 in ursane vs. C-20 in oleanane). This seemingly minor structural difference can lead to variations in their biological activities.
A study investigating the antimicrobial properties of triterpenoid cinnamates isolated from Vitellaria paradoxa provides a direct comparison of the antibacterial activity of this compound and an oleanane-type derivative, 11-hydroxy beta-Amyrin cinnamate. The results, summarized in the table below, indicate that both compounds exhibit broad-spectrum antibacterial activity, though their potencies against different bacterial strains vary.
| Organism | This compound MIC (mg/mL) | 11-hydroxy beta-Amyrin cinnamate MIC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.25 | 0.125 |
| Staphylococcus aureus | 0.5 | 0.25 |
| Escherichia coli | 0.5 | 0.25 |
| Pseudomonas aeruginosa | 1.0 | 0.5 |
| Klebsiella pneumoniae | 0.5 | 0.5 |
| Salmonella typhimurium | 0.25 | 0.125 |
| Shigella dysenteriae | 0.25 | 0.125 |
| Proteus mirabilis | 0.5 | 0.25 |
The data suggests that the oleanane derivative, 11-hydroxy beta-Amyrin cinnamate, generally exhibits lower MIC values, indicating greater potency against the tested bacterial strains compared to this compound researchgate.netetflin.com. The presence of the hydroxyl group at the C-11 position in the beta-Amyrin derivative could contribute to this enhanced activity.
Comparison with Ursolic Acid and Oleanolic Acid:
Ursolic acid and oleanolic acid are the carboxylic acid counterparts to alpha-Amyrin and beta-Amyrin, respectively, and are among the most extensively studied pentacyclic triterpenoids. Numerous studies have compared the biological activities of these two isomers.
Generally, both ursolic acid and oleanolic acid exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. However, subtle differences in their potency and selectivity are often observed. For example, in some cancer cell lines, ursolic acid has demonstrated greater cytotoxic activity than oleanolic acid. Similarly, ursolic acid has been reported to be a more potent inhibitor of certain enzymes.
These differences in activity are attributed to the distinct spatial arrangement of the methyl groups on the E-ring, which can affect how these molecules fit into the binding sites of their biological targets. While direct comparative studies of this compound with ursolic and oleanolic acid are limited, the established differences between the parent ursane and oleanane skeletons provide a basis for inferring that such variations in activity are likely to exist. The esterification with cinnamic acid would further modify these activities, likely enhancing lipophilicity and potentially altering target specificity.
Ecological and Physiological Significance in Plant Biology
Role in Plant Epidermal Wax Composition and Cuticular Barrier Function
The primary role of alpha-amyrin (B196046) cinnamate (B1238496) is structural, contributing to the formation and function of the plant cuticle. The cuticle is the outermost protective layer of the epidermis, and its waxy composition is crucial for mitigating environmental stressors.
Triterpenoids, including α-amyrin, are well-documented and often abundant components of plant cuticular waxes. nmppdb.com.ngnih.govnih.gov These lipophilic molecules are primarily located in the intracuticular wax compartment, where they contribute to the barrier properties of the cuticle. nih.gov The presence of α-amyrin cinnamate has been specifically reported in the leaves of Hoya meliflua, a plant colloquially known as a "wax plant" due to the noticeable waxy appearance of its leaves. researchgate.net This direct evidence highlights its role as a constituent of cuticular wax.
The plant cuticle serves as a critical barrier, protecting against uncontrolled water loss, UV radiation, and the entry of pathogens. mdpi.com Triterpene esters, as a class, are known to be essential components of epidermal wax that contribute to the defense against physical damage. nih.gov The incorporation of the bulky and rigid α-amyrin structure into the wax matrix likely enhances the mechanical toughness and integrity of the cuticle.
Table 1: Examples of Triterpenoids and Related Esters in Plant Cuticular Wax
| Compound Type | Specific Compound Example | Plant Source Example | Primary Function in Cuticle |
|---|---|---|---|
| Pentacyclic Triterpenoid (B12794562) | α-Amyrin | General (found in many species) | Structural integrity, hydrophobicity |
| Pentacyclic Triterpenoid | Ursolic Acid | Apple (Malus domestica) | Structural integrity, pathogen defense |
| Triterpenoid Ester | 3b-cis-p-cinnamoyloxy-2a-hydroxy-urs-12-en-28-oic acid | Apple (Malus domestica) | UV protection, structural integrity |
| Triterpenoid Ester | α-Amyrin Cinnamate | Hoya meliflua | Structural integrity, UV protection |
Function as Signaling Molecules in Plant Growth and Development
While the structural role of triterpenoids is well-established, evidence also points to their involvement in signaling pathways that regulate plant growth and development. nih.gov The esterification with cinnamic acid, a key molecule in the phenylpropanoid pathway, suggests a potential for more complex signaling functions.
Cinnamic acid and its derivatives can act as signaling molecules that modulate gene expression and various biochemical pathways in response to both developmental cues and environmental stress. mdpi.com Studies using exogenously applied cinnamic acid have shown that it can influence plant growth, affect root metabolism, and alter the production of other critical signaling molecules like salicylic (B10762653) acid. nih.gov
Although direct evidence for alpha-amyrin cinnamate as a signaling molecule is not yet established, its hybrid structure is suggestive. It is plausible that the release of its constituent parts through enzymatic cleavage could initiate separate or synergistic signaling cascades. The α-amyrin component could influence developmental pathways, while the cinnamate moiety could modulate stress-response pathways.
Contribution to Plant Defense Mechanisms Against Biotic and Abiotic Stressors
This compound is a bifunctional molecule ideally suited for plant defense, with each of its components contributing to protection against different types of environmental threats.
Biotic Stress: Pentacyclic triterpenoids are a major class of secondary metabolites that act as defensive compounds against a wide range of organisms, including pathogenic microbes and herbivores. researchgate.netmdpi.com Their mechanisms of action include antifeedant properties and general phytotoxicity. researchgate.net Triterpene esters, specifically, are recognized for their crucial roles in defending against pests and diseases. nih.gov The α-amyrin backbone of the molecule thus provides a baseline defense against biotic threats.
Abiotic Stress: The cinnamate portion of the molecule is particularly effective against abiotic stressors. Cinnamic acid and its derivatives are known to be produced by plants in response to environmental challenges like high salinity and are capable of mitigating oxidative damage by scavenging reactive oxygen species (ROS). nih.govtandfonline.com Furthermore, the aromatic ring of the cinnamate moiety is a potent chromophore that absorbs UV-B radiation. Triterpenoids are also implicated in photoprotection, and their presence in the cuticle helps shield the plant from harmful UV rays. nih.gov The esterification of α-amyrin with cinnamic acid therefore creates a molecule that not only resides in the protective cuticular layer but also possesses a built-in sunscreen, effectively enhancing the plant's defense against damaging solar radiation.
Table 2: Summary of Deduced Protective Functions of this compound
| Component | Stress Type | Protective Mechanism |
|---|---|---|
| α-Amyrin (Triterpenoid) | Biotic | Acts as an antifeedant and phytotoxin against herbivores and pathogens. researchgate.netmdpi.com |
| Cinnamate (Phenylpropanoid) | Abiotic | Absorbs UV-B radiation; scavenges reactive oxygen species (ROS) induced by stresses like salinity. nih.govnih.gov |
| α-Amyrin Cinnamate (Ester) | Combined | Provides structural defense in the cuticle and confers dual protection against both biotic and abiotic threats. |
Chemodiversity as an Evolutionary Outcome in Plant-Environment Interactions
The existence of this compound is a direct outcome of plant evolution, which favors the generation of vast chemical diversity to navigate complex and changing environments. Triterpenoids are one of the largest and most structurally diverse classes of plant metabolites, with over 14,000 known structures. nih.govresearchgate.net
This immense diversity arises from a combinatorial process where a relatively small number of foundational triterpene scaffolds, such as the ursane (B1242777) skeleton of α-amyrin, are modified by enzymes through reactions like oxidation, glycosylation, and acylation (the addition of an acyl group, as in ester formation). nih.govresearchgate.net The evolutionary drivers for this process are forces like gene duplication, divergence, and natural selection, which allow plants to fine-tune their chemical defenses and adaptive responses. nih.gov
The synthesis of this compound represents a sophisticated evolutionary strategy. By linking a triterpenoid (primarily for structural and biotic defense) with a phenylpropanoid (primarily for abiotic stress defense), the plant creates a single, multifunctional compound. This chemical synergy is an efficient way to produce novel molecules with enhanced or entirely new protective capabilities, allowing the plant to adapt to specific ecological niches and the unique combination of stressors it faces. This continuous evolution of specialized metabolites is a key factor in the resilience and success of plant species. nih.govriojournal.com
Future Research Directions and Translational Perspectives
Elucidation of Uncharacterized Biosynthetic Enzymes and Regulatory Networks Governing Alpha-Amyrin (B196046) Cinnamate (B1238496) Production
The biosynthesis of alpha-amyrin cinnamate involves a multi-step enzymatic process that is not yet fully characterized. The initial stages, leading to the formation of the alpha-amyrin backbone, are understood to proceed via the mevalonate (B85504) (MVA) pathway. This pathway synthesizes the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) mdpi.com. Two molecules of farnesyl diphosphate (B83284) (FPP) are then combined to form squalene (B77637), which is subsequently cyclized to produce the pentacyclic triterpenoid (B12794562) skeleton of alpha-amyrin nih.gov. The enzyme responsible for this crucial cyclization step is alpha-amyrin synthase qmul.ac.uk.
However, the final and defining step in this compound biosynthesis—the attachment of a cinnamate group to the alpha-amyrin core—remains unelucidated. Future research must focus on identifying and characterizing the specific enzyme, likely an acyltransferase, that catalyzes this esterification. This enzyme would utilize a cinnamoyl-activated substrate, such as cinnamoyl-CoA, and transfer it to the 3-hydroxyl group of alpha-amyrin.
Key research objectives include:
Enzyme Discovery: Utilizing transcriptomic and proteomic data from plants known to produce this compound to identify candidate acyltransferase genes.
Functional Characterization: Expressing candidate genes in heterologous systems (e.g., yeast, E. coli) to confirm their enzymatic activity and substrate specificity.
Regulatory Network Analysis: Investigating the transcriptional regulation of the entire biosynthetic pathway, including the upstream MVA pathway genes, alpha-amyrin synthase, and the newly identified acyltransferase. This involves identifying specific transcription factors and signaling pathways that control the production of the compound in response to developmental or environmental cues.
Table 1: Proposed Key Enzymes in this compound Biosynthesis
| Enzyme Class | Specific Enzyme (Example) | Role in Pathway | Research Focus |
|---|---|---|---|
| Isomerase | Isopentenyl diphosphate isomerase (IDI) | Interconverts IPP and DMAPP nih.gov | Pathway optimization |
| Synthase | Farnesyl diphosphate synthase (FPPS) | Synthesizes FPP from IPP and DMAPP | Enhancing precursor supply |
| Synthase | Squalene synthase (SQS) | Dimerizes FPP to form squalene | Flux control |
| Cyclase | Alpha-amyrin synthase (AAS) | Cyclizes (3S)-2,3-epoxysqualene to alpha-amyrin qmul.ac.uk | Enzyme engineering for improved efficiency |
| Acyltransferase | Uncharacterized (e.g., Cinnamoyl-CoA:alpha-amyrin transferase) | Transfers cinnamate moiety to alpha-amyrin | Identification and characterization |
Development of Advanced Synthetic Biology Tools and Gene Editing Technologies for Enhanced Bioproduction
The natural abundance of this compound in plant sources is often too low for commercial exploitation. Synthetic biology offers a promising alternative for sustainable and high-yield production. frontiersin.org By assembling the biosynthetic pathway in robust microbial chassis like Saccharomyces cerevisiae (yeast) or Escherichia coli, production can be scaled up efficiently. mdpi.comfrontiersin.org
Future work in this area should focus on:
Pathway Reconstruction: Introducing and optimizing the expression of all necessary genes—from the MVA pathway, alpha-amyrin synthase, and the specific acyltransferase—into a microbial host. mdpi.com
Host Engineering: Modifying the host's metabolism to increase the precursor supply (acetyl-CoA and FPP) and divert metabolic flux away from competing pathways. nih.govmdpi.com This can involve upregulating key enzymes in the MVA pathway and downregulating pathways that consume the precursors.
Gene Editing Applications: Employing CRISPR-Cas9 and other gene editing tools for precise and rapid modification of the host genome. This allows for the stable integration of pathway genes, deletion of competing pathways, and fine-tuning of gene expression to balance metabolic flow and reduce cellular burden.
Table 2: Synthetic Biology Strategies for this compound Production
| Strategy | Technology/Tool | Objective |
|---|---|---|
| Metabolic Engineering | Overexpression of MVA pathway genes | Increase precursor (IPP, DMAPP, FPP) supply. mdpi.com |
| Pathway Reconstruction | Heterologous expression of plant genes | Establish the complete biosynthetic pathway in a microbial host. frontiersin.org |
| Gene Editing | CRISPR-Cas9 | Knockout competing pathways; integrate pathway genes. frontiersin.org |
| Subcellular Compartmentalization | Targeting enzymes to organelles | Isolate the pathway to improve efficiency and reduce toxicity. frontiersin.org |
Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics, Proteomics) for Comprehensive System Biology Insights
A holistic understanding of how this compound is produced and regulated within a plant requires a systems biology approach, integrating various "omics" technologies. frontiersin.orgresearchgate.net These high-throughput methods provide a global snapshot of the genes, proteins, and metabolites within a biological system, enabling the reconstruction of complex metabolic networks. researchgate.netfrontiersin.org
Future research should leverage an integrated multi-omics approach:
Transcriptomics: Using RNA-sequencing to identify all genes that are actively expressed in tissues producing this compound. This is a primary tool for discovering the genes encoding biosynthetic enzymes and regulatory proteins. researchgate.net
Proteomics: Analyzing the complete set of proteins to confirm the translation of genes identified through transcriptomics and to study post-translational modifications that may regulate enzyme activity. frontiersin.org
Metabolomics: Profiling all small-molecule metabolites in the plant tissue. This can reveal the accumulation of this compound, its precursors, and any related byproducts, providing a direct readout of metabolic flux. researchgate.net
By integrating these datasets, researchers can build comprehensive models of the metabolic network. researchgate.net This approach is crucial for identifying rate-limiting steps in the biosynthetic pathway, discovering novel regulatory mechanisms, and understanding how the production of this compound is coordinated with other cellular processes. mdpi.com
Exploration of Novel Molecular Targets and Mechanisms of Action through Advanced Biophysical and Computational Techniques
While the parent compound alpha-amyrin is known to interact with various biological targets, including cannabinoid receptors and inflammatory pathway components, the specific molecular targets and mechanisms of action for this compound are largely unknown. nmppdb.com.ngwikipedia.org The addition of the cinnamate moiety could significantly alter its pharmacological profile.
Future investigations should employ a combination of advanced techniques to elucidate its bioactivity:
Computational Docking and Molecular Dynamics (MD) Simulations: Using computer models to predict how this compound binds to the three-dimensional structures of known protein targets. Recent computational studies have explored the binding of alpha-amyrin to targets like butyrylcholinesterase, suggesting a potential role in neuroprotection. researchgate.net Similar studies on the cinnamate derivative can generate hypotheses about its potential targets.
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to experimentally validate the predicted binding interactions and determine the affinity and kinetics of the compound for its protein targets.
Structural Biology: X-ray crystallography or cryo-electron microscopy (cryo-EM) can be used to solve the high-resolution structure of this compound bound to its molecular target. This provides definitive proof of the binding mode and offers a structural basis for its mechanism of action, paving the way for rational design of more potent derivatives.
This multi-pronged approach will be essential to move beyond phenomenological observations of biological activity to a precise, mechanistic understanding of how this compound functions at the molecular level.
Table 3: Techniques for Elucidating Molecular Targets and Mechanism of Action
| Technique Type | Specific Method | Purpose |
|---|---|---|
| Computational | Molecular Docking | Predicts binding pose and affinity to protein targets. researchgate.net |
| Computational | Molecular Dynamics (MD) Simulation | Simulates the dynamic stability of the protein-ligand complex over time. researchgate.net |
| Biophysical | Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics and affinity. |
| Biophysical | Nuclear Magnetic Resonance (NMR) | Identifies binding interfaces and conformational changes upon binding. |
| Structural | X-ray Crystallography / Cryo-EM | Determines the high-resolution 3D structure of the compound bound to its target. |
Q & A
Q. Answer :
- Positive controls : Use known TLR2 inhibitors (e.g., CU-CPT22) to benchmark inhibition efficacy .
- Negative controls : Include untreated cells and vehicle-only (e.g., DMSO) groups to exclude solvent effects .
- Dose-response validation : Test a concentration gradient (e.g., 10–100 µM) to establish EC₅₀ and rule off-target effects .
- Endpoint assays : Combine fluorescence-based TLR2 activity assays with cytokine profiling (e.g., IL-6/IL-1β ELISA) to confirm specificity .
Advanced: How can biosynthetic pathways of cinnamate derivatives inform this compound production in engineered systems?
Q. Answer :
- Cinnamate 4-hydroxylase (C4H) : Overexpression of Aquilaria sinensis C4H in yeast enhances cinnamate precursor flux .
- Deuterium labeling : Feed [¹³C]cinnamate to track incorporation into alpha-Amyrin’s triterpene backbone via SIM-MS and ²H-NMR .
- Enzymatic esterification : Use lipases (e.g., Candida antarctica) to conjugate cinnamate to alpha-Amyrin in vitro .
Advanced: How to resolve contradictions in this compound’s reported bioactivity across studies?
Q. Answer :
- Source variability : Standardize plant material (e.g., propolis from Apis mellifera) to minimize phytochemical heterogeneity .
- Assay normalization : Express bioactivity per unit mass (µg/mL) rather than molarity to account for purity differences .
- Meta-analysis : Compare datasets using tools like PRISMA to identify confounding factors (e.g., endotoxin contamination in TLR2 assays) .
Basic: What spectral databases are authoritative for this compound characterization?
Q. Answer :
- NIST Chemistry WebBook : Provides reference GC-MS spectra (m/z 468 [M]⁺) and IR peaks (e.g., 1720 cm⁻¹ for ester C=O) .
- HMDB (Human Metabolome Database) : Cross-references NMR shifts (¹H and ¹³C) for triterpenoids .
Advanced: What in silico tools predict this compound’s off-target interactions?
Q. Answer :
- SwissTargetPrediction : Prioritizes kinase or GPCR off-targets via chemical similarity (e.g., 30% similarity to boswellic acid targets) .
- Molecular dynamics (MD) : Simulate binding to non-TLR2 proteins (e.g., COX-2) using GROMACS to assess selectivity .
Advanced: How to optimize this compound extraction yields from complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
